D-Mannoheptulose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mannoheptulose: is a heptose, a monosaccharide with seven carbon atoms, and a ketose, with the characteristic carbonyl group of the carbohydrate present on a secondary carbon (functioning as a ketone group) . It is naturally occurring in various plants, including avocados, alfalfa, figs, and primrose . This compound is known for its ability to inhibit hexokinase, an enzyme involved in the glycolysis pathway .
Scientific Research Applications
Chemistry:
Hexokinase Inhibition: D-Mannoheptulose is used as a hexokinase inhibitor in studies involving glucose metabolism.
Biology:
Glycolysis Inhibition: It is used to study the inhibition of glycolysis in various biological systems.
Medicine:
Cancer Research: this compound has been investigated for its potential to enhance the oncolytic effects of Newcastle disease virus in breast cancer cells.
Weight Management: It has been explored as a nutraceutical for weight management in dogs.
Industry:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transformation of D-glycero-D-galactoheptose: D-Mannoheptulose can be synthesized via the transformation of D-glycero-D-galactoheptose using dicyclohexylcarbodiimide as a transformation reagent, yielding a higher output (~60%).
Wittig Reaction: Another method involves the Wittig reaction of penta-O-benzylmannose with methytriphenyl.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Mannoheptulose can undergo oxidation reactions.
Reduction: It can also be reduced to form various products.
Substitution: Substitution reactions are possible, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Various catalysts can be used to facilitate these reactions.
Major Products:
Oxidation Products: Oxidation can lead to the formation of corresponding acids.
Reduction Products: Reduction can yield sugar alcohols.
Mechanism of Action
D-Mannoheptulose acts as a competitive and non-competitive inhibitor of hexokinase and glucokinase . By blocking hexokinase, it prevents glucose phosphorylation, the first step in glycolysis, thereby inhibiting the breakdown of glucose . This inhibition leads to a reduction in ATP production, affecting various cellular processes .
Comparison with Similar Compounds
Glucosamine: Another hexokinase inhibitor used in glucose metabolism studies.
2-Deoxyglucose: A non-metabolizable glucose analog that inhibits glycolysis.
3-Bromopyruvate: A glycolytic inhibitor with anticancer properties.
Uniqueness: D-Mannoheptulose is unique due to its natural occurrence in plants and its dual role as both a competitive and non-competitive inhibitor of hexokinase . Its ability to inhibit glycolysis makes it a valuable tool in various scientific research applications, particularly in cancer research and metabolic studies .
Properties
Molecular Formula |
C7H14O7 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(3S,4S,5S,6R)-2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2/t3-,4-,5+,6+,7?/m1/s1 |
InChI Key |
HAIWUXASLYEWLM-BWSJPXOBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)(CO)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)O |
Synonyms |
Mannoheptulose Mannoketoheptose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.